molecular formula C18H15N7O2 B2985299 1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1797602-63-1

1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2985299
CAS No.: 1797602-63-1
M. Wt: 361.365
InChI Key: PHYKKPQHEOKQQQ-UHFFFAOYSA-N
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Description

1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a nitrile oxide.

    Synthesis of the triazole ring: This often involves a Huisgen cycloaddition (click chemistry) between an azide and an alkyne.

    Coupling of the heterocyclic rings: The final step involves coupling the oxadiazole and triazole rings with the pyridine and phenyl groups through various cross-coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at different positions depending on the reagents used.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might use sodium hydroxide (NaOH) or other bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer properties.

    1,2,3-Triazole derivatives: Widely used in medicinal chemistry for their stability and bioactivity.

    Pyridine derivatives: Commonly found in pharmaceuticals and agrochemicals.

Uniqueness

What sets 1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide apart is its unique combination of these heterocyclic rings, which can confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

1-Methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure comprising a triazole ring, an oxadiazole moiety, and a pyridine group. Its chemical formula is C18H18N6O2C_{18}H_{18}N_{6}O_{2}, and it has notable molecular characteristics that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research studies:

StudyCell LineIC50 (µM)Mechanism
Morais et al. (2023)MCF7 (breast cancer)25.72 ± 3.95Induces apoptosis
Ribeiro et al. (2023)U87 (glioblastoma)45.2 ± 13.0PI3K inhibition
PMC9963071 (2023)Various cancer typesVariesInhibition of HDAC and telomerase

The anticancer effects are attributed to multiple mechanisms:

  • Apoptosis Induction : Flow cytometry results indicated that the compound accelerates apoptosis in MCF7 cells through dose-dependent mechanisms .
  • Enzyme Inhibition : The compound exhibits inhibitory activity against key enzymes involved in cancer proliferation such as PI3K and HDAC .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. The following table summarizes its effectiveness against specific bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli10 µg/mL
Staphylococcus aureus15 µg/mL
Pseudomonas aeruginosa12 µg/mL

Mechanisms of Antimicrobial Action

The antimicrobial activity is believed to stem from:

  • Disruption of Bacterial Membranes : The triazole and oxadiazole moieties may interfere with bacterial cell wall synthesis .
  • Inhibition of Protein Synthesis : The compound may also affect ribosomal function in bacteria, leading to inhibited growth.

Case Studies

Several case studies have provided insights into the biological activities of this compound:

  • In Vivo Studies : Animal models treated with the compound showed significant tumor growth suppression compared to controls .
  • Clinical Relevance : A study demonstrated that derivatives of this compound exhibited enhanced bioavailability and reduced side effects compared to traditional chemotherapeutics .

Properties

IUPAC Name

1-methyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2/c1-25-11-15(22-24-25)18(26)20-14-7-3-2-5-12(14)9-16-21-17(23-27-16)13-6-4-8-19-10-13/h2-8,10-11H,9H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYKKPQHEOKQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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